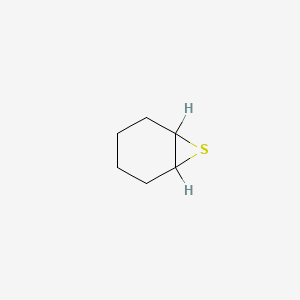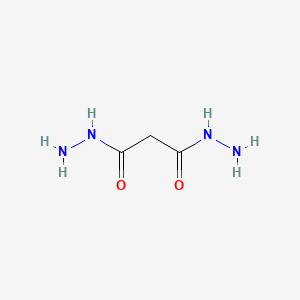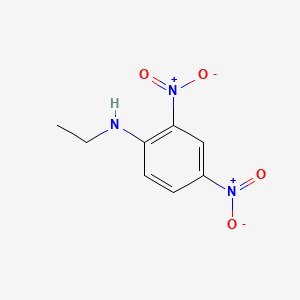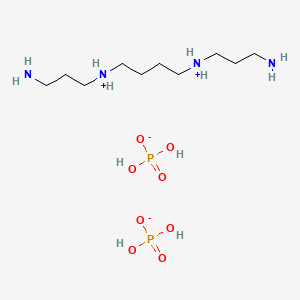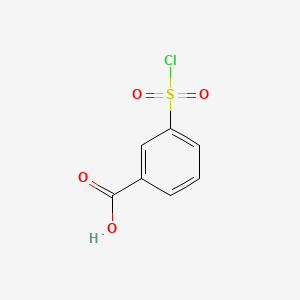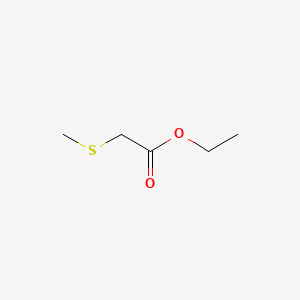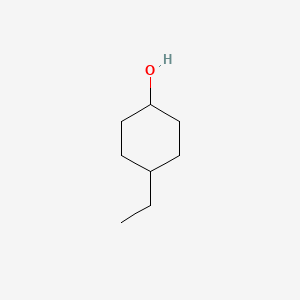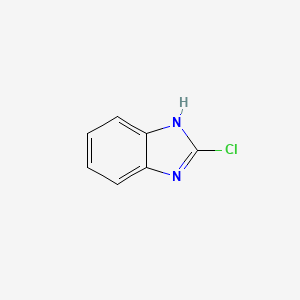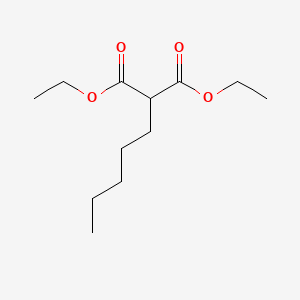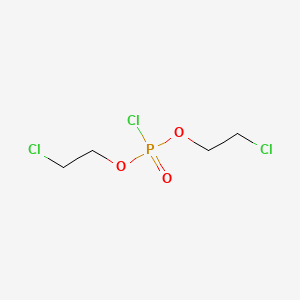![molecular formula C6H2O3S B1347166 1H,3H-Thieno[3,4-c]furan-1,3-dione CAS No. 6007-85-8](/img/structure/B1347166.png)
1H,3H-Thieno[3,4-c]furan-1,3-dione
Vue d'ensemble
Description
1H,3H-Thieno[3,4-c]furan-1,3-dione is a chemical compound with the molecular formula C6H2O3S . It is also known by other names such as thieno [3,4-c]furan-1,3-dione, 3,4-thiophenedicarboxylic anhydride, and thiophene-3,4-dicarboxylic anhydride .
Molecular Structure Analysis
The molecular weight of 1H,3H-Thieno[3,4-c]furan-1,3-dione is 154.15 g/mol . The InChI representation of the molecule is InChI=1S/C6H2O3S/c7-5-3-1-10-2-4 (3)6 (8)9-5/h1-2H . The Canonical SMILES representation is C1=C2C (=CS1)C (=O)OC2=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H,3H-Thieno[3,4-c]furan-1,3-dione include a molecular weight of 154.15 g/mol, a density of 1.7±0.1 g/cm3, a boiling point of 306.4±15.0 °C at 760 mmHg, and a melting point of 146°C .Applications De Recherche Scientifique
Electropolymerization and Optical Properties
- Donor-Acceptor-Donor Monomers : Research has explored the synthesis of monomers containing thieno[3,4-c]pyrrole-4,6-dione acceptor units for electropolymerization. These monomers demonstrate properties like dual absorption bands and intramolecular charge transfer, which are important for developing advanced materials with specific optical and electronic characteristics (Çakal, Cihaner, & Önal, 2020).
Photoinduced Oxidative Annulation
- Synthesis of Polyheterocyclic Compounds : A study describes a photoinduced direct oxidative annulation process to create highly functionalized polyheterocyclic compounds. This process does not require transition metals or oxidants, highlighting an environmentally friendly approach to synthesizing complex organic molecules (Zhang et al., 2017).
Organic Thin-Film Transistors
- Organic Semiconductor Applications : A new asymmetric building block combining furan and thieno[3,2-b]thiophene has been developed for organic thin-film transistors. This material demonstrates properties like hole-transporting ability and good solubility in less toxic solvents, making it suitable for environmentally friendly organic electronic devices (Ding et al., 2018).
Electrooptical Properties
- Conjugated Polymers Based on Furo[3,4-c]pyrrole : Studies have synthesized new conjugated polymers based on furo[3,4-c]pyrrole-4,6-dione to investigate their electrooptical properties. These polymers show potential for use in bulk heterojunction plastic solar cells due to their unique electrooptical characteristics (Beaupré et al., 2012).
Organic Field Effect Transistors and Polymer Solar Cells
- Low-Band-Gap Copolymers : A study reports the design of low-band-gap donor–acceptor copolymers incorporating 1H,3H-Thieno[3,4-c]furan-1,3-dione derivatives. These copolymers have been used to enhance device performances for organic field-effect transistors and polymer solar cells, demonstrating their potential in advanced electronic applications (Yuan et al., 2012).
Synthesis of Functionalized Heterocycles
- Synthesis Methodology : Research has developed an optimized methodology for accessing important fused-ring heterocycles like thieno[3,2-b]furan. These compounds are chemically robust and offer selectivity towards functionalization, important for creating specialized organic materials (Henssler & Matzger, 2009)
Propriétés
IUPAC Name |
thieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTUSPVIMZCNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311297 | |
| Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,3H-Thieno[3,4-c]furan-1,3-dione | |
CAS RN |
6007-85-8 | |
| Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 241105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6007-85-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

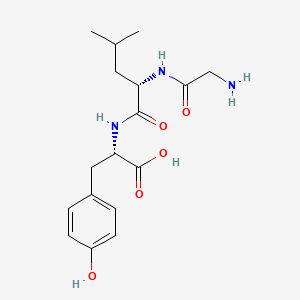
![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)
